molecular formula C23H29N3O2 B5220215 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-pyridin-4-ylethanone

1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-pyridin-4-ylethanone

Cat. No.: B5220215
M. Wt: 379.5 g/mol
InChI Key: WOWBSPCLOIXUSH-YADHBBJMSA-N
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Description

1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps typically include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroindene derivative.

    Introduction of the amino group: The ethyl(methyl)amino group can be introduced via nucleophilic substitution or reductive amination.

    Functionalization of the pyridine ring: The pyridine ring can be functionalized through various methods, including halogenation followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to a piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone: This compound is unique due to its spirocyclic structure and the presence of both an amino and hydroxyl group.

    1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone: Similar compounds may include other spirocyclic derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-pyridin-4-ylethanone lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-25(2)21-18-6-4-5-7-19(18)23(22(21)28)10-14-26(15-11-23)20(27)16-17-8-12-24-13-9-17/h4-9,12-13,21-22,28H,3,10-11,14-16H2,1-2H3/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWBSPCLOIXUSH-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1C(C2(CCN(CC2)C(=O)CC3=CC=NC=C3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)CC3=CC=NC=C3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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